4-Chlorobenzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
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InChI Key |
XRHGYUZYPHTUJZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H5ClO2, Array | |
| Record name | P-CHLOROBENZOIC ACID | |
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| Record name | p-CHLOROBENZOIC ACID | |
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Related CAS |
15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt) | |
| Record name | p-Chlorobenzoic acid | |
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DSSTOX Substance ID |
DTXSID9024772 | |
| Record name | 4-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |
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| Record name | p-Chlorobenzoic acid | |
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Boiling Point |
Sublimes (NTP, 1992) | |
| Record name | P-CHLOROBENZOIC ACID | |
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Flash Point |
238 °C, 238 °C (460 °F) (Closed cup) | |
| Record name | p-Chlorobenzoic acid | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none | |
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| Record name | p-Chlorobenzoic acid | |
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Density |
1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |
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Vapor Density |
Relative vapor density (air = 1): 5.4 | |
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Vapor Pressure |
0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3 | |
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Color/Form |
Triclinic prisms from alcohol and ether | |
CAS No. |
74-11-3 | |
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Melting Point |
469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/ | |
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Advanced Synthetic Methodologies for 4 Chlorobenzoic Acid and Its Derivatives
Oxidative Synthesis Routes
The synthesis of 4-chlorobenzoic acid, a crucial intermediate in the production of pharmaceuticals and other fine chemicals, is predominantly achieved through oxidative pathways. wikipedia.orgnih.gov Modern advancements in this area focus on enhancing efficiency, selectivity, and sustainability.
Oxidation of 4-Chlorotoluene (B122035): Modern Approaches and Catalytic Enhancements
The direct oxidation of 4-chlorotoluene stands as a primary method for producing this compound. wikipedia.org Research efforts are continually directed towards the development of more effective and environmentally friendly catalytic systems to drive this transformation.
Investigation of Selective Oxidizing Agents and Reaction Conditions
A variety of oxidizing agents and catalytic systems have been explored to optimize the selective oxidation of 4-chlorotoluene. Traditional methods often employ strong oxidants like potassium permanganate (B83412) (KMnO4) or chromium(VI) compounds. thieme.devanderbilt.edu However, due to their toxicity, the focus has shifted towards cleaner and more selective alternatives. beyondbenign.orgtcichemicals.com
Vanadium-based catalysts have shown significant promise. For instance, vanadium silicate (B1173343) molecular sieves have been utilized with hydrogen peroxide as the oxidant for the single-step selective oxidation of para-chlorotoluene to para-chlorobenzaldehyde, a precursor to the carboxylic acid. rsc.org Catalytic systems composed of vanadium, phosphorus, molybdenum, and stibium oxides on supports like Al2O3 and SiO2 have also demonstrated high activity and selectivity in the gas-phase oxidation of chlorotoluenes. buketov.edu.kz
The following table details various catalytic systems and their performance in the oxidation of 4-chlorotoluene:
| Catalyst System | Oxidant | Key Findings |
| Vanadium silicate molecular sieves | Hydrogen Peroxide | Achieved selective formation of p-chlorobenzaldehyde in a single step. rsc.org |
| V-P-O/SiO2+Mo, V-Mo-O/SiO2+V | Molecular Oxygen | Exhibited high activity and selectivity in the gas-phase oxidation of chlorotoluenes. buketov.edu.kz |
| V-P-O/Al2O3+Sb, V-Mo-O/Al2O3+Mo | Molecular Oxygen | Showed high activity and selectivity in the gas-phase oxidation of chlorotoluenes. buketov.edu.kz |
Green Chemistry Principles in 4-Chlorotoluene Oxidation
In line with the principles of green chemistry, recent research has focused on developing more sustainable oxidation processes. This includes the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions.
A notable advancement is the use of molecular oxygen as the primary oxidant, often in conjunction with novel catalysts, which reduces the generation of hazardous waste. thieme.de The development of catalyst systems that can operate under milder temperatures and pressures also contributes to a greener process. thieme.de For example, a method utilizing bromine and water with visible light irradiation has been developed for the aerobic photooxidation of toluene (B28343) derivatives, avoiding the need for heavy metal catalysts. thieme.de
The following table summarizes green chemistry approaches in toluene oxidation:
| Green Approach | Reagents/Catalysts | Advantages |
| Aerobic Photooxidation | Bromine, Water, Air, Visible Light | Catalyst-free, avoids heavy metal oxidizing agents, uses inexpensive reagents. thieme.de |
| Molybdenum Catalyst | Sodium molybdate, Hydrogen peroxide | Replaces hazardous chromium compounds. beyondbenign.org |
Chlorocarboxylation of Toluene: Single-Step and Metal-Free Strategies
A groundbreaking, single-step method for the synthesis of chlorobenzoic acids, including the 4-chloro isomer, involves the chlorocarboxylation of toluene. This innovative approach utilizes a chlorine dioxide radical (ClO2•) under photoirradiation at room temperature, completely avoiding the use of metal catalysts. researchgate.netnih.govrsc.org This process is considered green and sustainable as it combines chlorination and carboxylation into a single, efficient step, producing 2- and 4-chlorobenzoic acids in approximately a 1:1 ratio. nih.govrsc.orgrsc.org
The reaction is initiated by the photochemical activation of chlorine dioxide, which generates chlorine radicals and singlet oxygen. nih.govresearchgate.net The chlorine radical then attacks the toluene molecule. nih.govsemanticscholar.org This method circumvents the traditional two-step process of chlorination followed by oxidation, which often requires harsh conditions and toxic metal catalysts. nih.govrsc.org
Halogenation and Derivatization of Benzoic Acid
An alternative synthetic route to this compound involves the direct chlorination of benzoic acid. This method relies on the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution for Chlorination of Benzoic Acid
The direct chlorination of benzoic acid can be achieved through electrophilic aromatic substitution. However, this method presents challenges in controlling the regioselectivity to favor the para-isomer. The carboxylic acid group is a meta-directing deactivator, which makes the formation of this compound less favorable than the meta-isomer. While specific catalysts and conditions can influence the product distribution, achieving high yields of the desired para-isomer exclusively through this method is complex. One approach to synthesizing derivatives involves the reaction of this compound with chlorosulfonic acid to produce 4-chloro-3-chlorosulfonylbenzoic acid.
It is important to note that under the conditions of the photoinduced chlorocarboxylation of toluene using chlorine dioxide radical, benzoic acid itself does not undergo chlorination. nih.gov This highlights the unique reactivity of the radical-based chlorination process compared to traditional electrophilic substitution methods.
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for the chemical modification of this compound (4-CBA), enabling the synthesis of a diverse range of derivatives. These transformations are essential for altering the molecule's physicochemical properties and biological functions.
Esterification and Amidation Reactions of 4-CBA
Esterification and amidation are cornerstone reactions for derivatizing the carboxylic acid moiety of 4-CBA.
Esterification is the conversion of the carboxylic acid into an ester. A common laboratory method is the Fischer esterification, where 4-CBA reacts with an alcohol under acidic catalysis. ebi.ac.uk For instance, the reaction of 4-CBA with ethanol (B145695) in the presence of an acid catalyst yields ethyl 4-chlorobenzoate (B1228818) and water. ebi.ac.uk To drive this reversible reaction to completion, water is typically removed as it forms. A more reactive pathway involves the initial conversion of 4-CBA to its acyl chloride, 4-chlorobenzoyl chloride, using reagents like thionyl chloride. This acyl chloride readily reacts with alcohols or phenols to form the corresponding esters in high yield. wikipedia.org Research has also focused on developing more sustainable methods, such as the use of recoverable solid acid catalysts like supported iron oxide nanoparticles, which can facilitate esterification under solvent-free conditions. nih.gov
Amidation involves the conversion of the carboxylic acid to an amide. The direct reaction with an amine is often inefficient. Therefore, activating the carboxylic acid is a standard practice. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemicalbook.comresearchgate.net These reagents form a highly reactive intermediate that is readily attacked by an amine to form the amide bond. researchgate.net The mechanism with DCC involves the formation of an O-acylisourea intermediate, which acts as a good leaving group for the subsequent nucleophilic attack by the amine. researchgate.net Another method is the conversion of 4-CBA to 4-chlorobenzoyl chloride, which then reacts vigorously with an amine. While effective, this method's utility can be limited by the harsh conditions. Modern approaches also explore greener coupling agents, such as methoxysilanes, which can promote amide bond formation under solvent-free conditions. nih.gov
Table 1: Examples of Esterification and Amidation Reactions of 4-CBA
| Reactant 1 | Reactant 2 | Product | Method/Reagent | Reference |
|---|---|---|---|---|
| This compound | Ethanol | Ethyl 4-chlorobenzoate | Fischer Esterification (Acid Catalyst) | ebi.ac.uk |
| This compound | p-Methylphenol | p-Methylphenyl 4-chlorobenzoate | Acyl Chloride (via NaOH) | wikipedia.org |
| This compound | Aniline | N-Phenyl-4-chlorobenzamide | Coupling Agent (e.g., EDC) | chemicalbook.com |
| This compound | 4-(2-Aminoethyl)morpholine (B49859) | Moclobemide | Biocatalysis (McbA Synthetase) | acs.org |
Synthesis of Hydrazide Derivatives from 4-CBA
Hydrazide derivatives of 4-CBA are a significant class of compounds, primarily due to their wide-ranging biological activities. The synthesis of these compounds begins with 4-CBA.
The most efficient and widely used method for preparing 4-chlorobenzohydrazide involves a two-step process. First, 4-CBA is converted into an ester, typically methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate. This ester then undergoes hydrazinolysis, which is a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303), usually in an alcohol solvent like ethanol. acs.org This reaction effectively replaces the alkoxy group of the ester with a hydrazinyl group to yield 4-chlorobenzohydrazide. acs.org A direct reaction between 4-CBA and hydrazine hydrate is generally less favored because the carboxylic acid is less reactive toward nucleophilic attack compared to its ester derivative. acs.org
The resulting 4-chlorobenzohydrazide is a stable intermediate that serves as a building block for a vast array of more complex molecules, particularly hydrazones. nih.govderpharmachemica.com These are synthesized by a condensation reaction between 4-chlorobenzohydrazide and various aldehydes or ketones. chemicalbook.comnih.gov The azomethine group (–NHN=CH–) formed in hydrazones is a key structural feature responsible for their diverse pharmacological properties. chemicalbook.comnih.govnih.gov
Table 2: Synthesis Pathway for 4-CBA Hydrazide and Hydrazone Derivatives
| Step | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| 1. Esterification | This compound | Methanol or Ethanol, Acid Catalyst | Methyl or Ethyl 4-chlorobenzoate | acs.org |
| 2. Hydrazinolysis | Methyl or Ethyl 4-chlorobenzoate | Hydrazine Hydrate (NH₂NH₂·H₂O) | 4-Chlorobenzohydrazide | acs.org |
| 3. Hydrazone Formation | 4-Chlorobenzohydrazide | Aromatic/Aliphatic Aldehyde or Ketone | N'-Substituted-4-chlorobenzohydrazide (Hydrazone) | chemicalbook.comnih.govderpharmachemica.com |
Biocatalytic Synthesis of this compound Amides and Related Compounds
Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis for producing 4-CBA amides. Enzymes operate under mild conditions, reducing energy consumption and byproduct formation.
Amide Bond Synthetases: A direct and efficient route for amide synthesis is the use of amide bond synthetases. For example, the ATP-dependent enzyme McbA has been successfully used to catalyze the reaction between this compound and various amines, including 4-(2-aminoethyl)morpholine to produce the drug moclobemide. acs.org This method is notable for its operation in aqueous media and its high conversion rates using only a slight excess of the amine. acs.org
Lipases: Lipases, which typically catalyze the hydrolysis of esters, can be employed in reverse to synthesize amides. nih.gov In low-water or solvent-free environments, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), can effectively catalyze the amidation of carboxylic acids. nih.govmdpi.com This approach is valued for its high selectivity and the ease of separation and reuse of the immobilized enzyme. nih.gov
Nitrilases and Amidases: While not a direct functionalization of the 4-CBA carboxylic acid, the nitrilase pathway is a relevant biocatalytic route. Nitrilases catalyze the hydrolysis of nitriles (like 4-chlorobenzonitrile) directly to the corresponding carboxylic acid (4-CBA) and ammonia. wikipedia.orggoogle.com In some cases, the reaction can be controlled to yield the amide (4-chlorobenzamide) as the main product. wikipedia.org Alternatively, a two-step process involving a nitrile hydratase to form the amide, followed by an amidase to hydrolyze it to the acid, can be utilized. wikipedia.orgnih.gov
Synthesis of Specific this compound Derivatives for Targeted Applications
The chemical scaffold of 4-CBA is a common feature in molecules designed for specific industrial and pharmaceutical applications. Synthetic efforts are often directed at producing derivatives with enhanced or targeted activity.
Antimicrobial Agents: Hydrazone derivatives of 4-CBA are widely investigated for their antimicrobial properties. nih.govnih.gov By condensing 4-chlorobenzohydrazide with a variety of substituted aldehydes, libraries of compounds can be generated and screened. chemicalbook.com Many of these derivatives, which feature the 4-chlorophenyl moiety, have shown significant activity against various strains of Gram-positive and Gram-negative bacteria as well as fungi. wikipedia.orgnih.govnih.gov
Anticancer Agents: The 4-chlorobenzoyl structure is a component of several classes of compounds evaluated for anticancer activity. For instance, quinazolinone derivatives incorporating a benzoic acid moiety have been synthesized and have shown moderate to good activity against breast cancer cell lines like MCF-7. derpharmachemica.com Similarly, 1,3,4-oxadiazole (B1194373) analogues containing a 4-chlorophenyl group have been synthesized and demonstrated significant growth inhibition against various cancer cell lines, with tubulin being a potential molecular target. nih.govresearchgate.net
Herbicides: Certain derivatives of 4-CBA are used in agriculture as plant growth regulators and herbicides. A well-known example is 4-chlorophenoxyacetic acid (4-CPA). analis.com.my To improve its application, recent research has focused on creating controlled-release formulations. One such method involves intercalating the 4-CPA anion into the structure of layered double hydroxides (LDHs), which can help mitigate environmental contamination by reducing leaching into soil and groundwater. analis.com.my
Table 3: Examples of 4-CBA Derivatives Synthesized for Specific Applications
| Derivative Class | Synthetic Precursor from 4-CBA | Example of Derivative | Targeted Application | Reference |
|---|---|---|---|---|
| Hydrazones | 4-Chlorobenzohydrazide | N'-[(E)-(4-nitrophenyl)methylidene]-4-chlorobenzohydrazide | Antimicrobial | chemicalbook.com |
| 1,3,4-Oxadiazoles | 4-Chlorophenol (related to 4-CBA) | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | nih.govresearchgate.net |
| Phenoxyacetic Acids | 4-Chlorophenol (related to 4-CBA) | 4-Chlorophenoxyacetic acid (4-CPA) | Herbicide | analis.com.my |
Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzoic Acid
Probing the Acidity and Proton Transfer Dynamics of the Carboxylic Group
The acidity of 4-Chlorobenzoic acid is a fundamental property governed by the electronic effects of its substituents. The carboxylic acid group (-COOH) is the site of proton donation, while the chloro substituent at the para-position modulates its acidity. The pKa of 4-CBA is approximately 3.98-4.0, which is slightly more acidic than benzoic acid (pKa ≈ 4.2). jbiochemtech.comnih.govquora.com This increased acidity is attributed to the electron-withdrawing inductive effect (-I) of the chlorine atom. By pulling electron density from the aromatic ring, the chlorine atom helps to stabilize the negative charge of the carboxylate anion (4-chlorobenzoate) formed upon deprotonation, thus favoring the ionization of the carboxylic acid. nih.gov
pKa Comparison of Substituted Benzoic Acids
| Compound | pKa Value | Reason for Acidity Difference from Benzoic Acid |
| Benzoic Acid | ~4.20 | Reference compound. |
| This compound | ~4.00 | The electron-withdrawing inductive effect of chlorine stabilizes the conjugate base. nih.gov |
| 4-Nitrobenzoic Acid | ~3.43 | The strong electron-withdrawing nitro group provides significant stabilization to the conjugate base. brainly.com |
| 4-Methylbenzoic Acid | ~4.37 | The electron-donating methyl group destabilizes the conjugate base. |
| 4-Aminobenzoic Acid | ~4.92 | The strongly electron-donating amino group destabilizes the conjugate base. |
Beyond simple dissociation in solution, the proton transfer dynamics within the solid state have also been investigated. In crystalline 4-CBA, molecules form hydrogen-bonded dimers. Neutron diffraction studies have been used to determine the energy asymmetry associated with hydrogen atom transfer in the O-H···O hydrogen bond of these dimers. The energy asymmetry (ΔH°/R) for 4-CBA was estimated to be 200 ± 15 K. nih.govresearchgate.net This value is approximately 2.6 times greater than that for benzoic acid, indicating a more significant energy difference between the two tautomeric states of the dimer, influenced by the electronic perturbation of the chloro-substituent. nih.gov
Nucleophilic Aromatic Substitution Reactions of the Chloro-Substituent
The chloro-substituent on the 4-CBA ring can be replaced by nucleophiles via nucleophilic aromatic substitution (SNAr). The feasibility and rate of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile. The carboxylic acid group plays a critical role; in its protonated form (-COOH), it acts as a deactivating, electron-withdrawing group that activates the ring toward nucleophilic attack, particularly at the ortho and para positions. Conversely, in its deprotonated, anionic form (-COO⁻), it is an electron-donating group that deactivates the ring toward SNAr.
In aqueous environments, the chlorine atom of 4-CBA can be replaced by a hydroxyl group in a hydrolytic dechlorination reaction to yield 4-hydroxybenzoic acid. This reaction is a key initial step in the biodegradation of 4-CBA by various microorganisms. For instance, studies on Acinetobacter sp. strain ST-1 have shown that the bacterium can dehalogenate 4-CBA to 4-hydroxybenzoic acid under both aerobic and anaerobic conditions. nih.govpsu.edu Isotope labeling studies using H₂¹⁸O confirmed that the oxygen atom in the resulting hydroxyl group comes from water, not from molecular oxygen, demonstrating a hydrolytic mechanism where water acts as the nucleophile. nih.govpsu.edu This enzymatic process showcases high substrate specificity, as the same strain did not dehalogenate 4-fluorobenzoic acid or other isomers like 2-chlorobenzoic acid. nih.gov While often enzyme-mediated in environmental settings, this reaction demonstrates the fundamental susceptibility of the C-Cl bond to nucleophilic attack by water.
The reaction of 4-CBA with nucleophiles other than water follows the general SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups. The subsequent loss of the chloride ion restores the aromaticity of the ring.
The reactivity of 4-CBA towards SNAr is modest because it has only one moderately deactivating group (the -COOH group) activating the ring for this reaction type. For an efficient SNAr reaction, aromatic rings are typically substituted with strongly electron-withdrawing groups, such as nitro groups, at positions ortho or para to the leaving group. nih.govmasterorganicchemistry.com
Expected Reactivity of 4-CBA with Various Nucleophiles
| Nucleophile | Expected Reactivity | Conditions | Product |
| Hydroxide (OH⁻) | Moderate | High temperature and pressure (e.g., Dow process conditions for chlorobenzene). researchgate.net | 4-Hydroxybenzoic acid |
| Methoxide (CH₃O⁻) | Moderate | Anhydrous alcohol, elevated temperature. | 4-Methoxybenzoic acid |
| Amines (e.g., R-NH₂) | Moderate to Low | Requires forcing conditions; reactivity depends on amine basicity and steric hindrance. nih.gov | 4-(Alkylamino)benzoic acid |
| Ammonia (NH₃) | Low | High temperature and pressure, often with a catalyst. | 4-Aminobenzoic acid |
Electrophilic Substitution Reactivity on the Aromatic Ring of 4-CBA
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The aromatic ring of 4-CBA is considered deactivated towards EAS due to the presence of two electron-withdrawing substituents: the carboxylic acid group and the chlorine atom. libretexts.orgmasterorganicchemistry.com The -COOH group is a strong deactivator and a meta-director due to both its inductive and resonance effects. libretexts.org The chlorine atom is also deactivating due to its strong inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) when attack occurs at these positions. uci.edu
When both groups are present, their directing effects are competitive. The reaction outcome depends on the specific electrophile and reaction conditions. Generally, the more strongly deactivating group (-COOH) dictates the position of substitution.
Nitration : The reaction of 4-CBA with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) results in the introduction of a nitro group (-NO₂). The major product formed is 4-chloro-3-nitrobenzoic acid . brainly.comgoogle.com This indicates that the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position meta to the carboxylic acid group and ortho to the chlorine atom.
Halogenation : Further halogenation, for example with Cl₂ and a Lewis acid catalyst like FeCl₃, leads to electrophilic substitution. The major product is typically 2,4-dichlorobenzoic acid . brainly.com In this case, the incoming electrophile is directed to the position ortho to the carboxylic acid and meta to the existing chlorine, a position that is also activated by the directing effect of the original chlorine.
Summary of Electrophilic Substitution Reactions on 4-CBA
| Reaction | Reagents | Major Product(s) | Directing Influence |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-chloro-3-nitrobenzoic acid | The -COOH group directs meta. brainly.com |
| Chlorination | Cl₂, FeCl₃ | 2,4-dichlorobenzoic acid | The -Cl group directs ortho to itself, which is also ortho to the -COOH group. brainly.com |
| Bromination | Br₂, FeBr₃ | 3-bromo-4-chlorobenzoic acid | The -COOH group directs meta. nih.gov |
Influence of Solvent Systems and Reaction Conditions on Reactivity
The choice of solvent and reaction conditions such as temperature and pH can profoundly influence the reactivity of this compound.
Acidity and Proton Transfer : The pKa of 4-CBA is solvent-dependent. Studies in mixed aqueous-organic solvents, such as ethanol-water mixtures, show that the pKa value increases with an increasing proportion of the organic cosolvent. nih.gov This is because the less polar organic solvent destabilizes the charged carboxylate anion relative to the neutral carboxylic acid, shifting the equilibrium away from dissociation. nih.gov The free energy of ionization (ΔG) also increases with higher ethanol (B145695) concentration, reflecting the greater energy required to form the ions in a less polar medium. nih.gov
Nucleophilic Aromatic Substitution : Solvent polarity is a key factor in SNAr reactions. The rate-determining step is the formation of the charged Meisenheimer complex. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are particularly effective at solvating the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus enhancing its nucleophilicity and accelerating the reaction. nih.gov In contrast, polar protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. Temperature also plays a significant role; higher temperatures are generally required to overcome the activation energy for SNAr reactions, especially for moderately activated substrates like 4-CBA.
Electrophilic Aromatic Substitution : The conditions for EAS on the deactivated ring of 4-CBA are harsh. For example, nitration requires a mixture of concentrated sulfuric and nitric acids, and often elevated temperatures, to generate a sufficiently high concentration of the highly reactive nitronium ion electrophile. google.comtruman.edu The solvent, typically the concentrated acid itself, plays a crucial role in generating the electrophile.
Reduction : The choice of solvent is critical for reductions with metal hydrides. LiAlH₄ requires anhydrous aprotic solvents because it reacts violently with protic solvents like water or alcohols. libretexts.org The reduction of 4-CBA with the NaBH₄–Br₂ system was found to be effective in THF, while failing in solvents like water or ethanol. sci-hub.se Temperature also matters; these reductions are often carried out at specific temperatures, from ice-bath conditions to reflux, to control the reaction rate and prevent side reactions.
Advanced Oxidation Processes and Catalytic Applications for 4 Chlorobenzoic Acid Transformation
Heterogeneous Photocatalytic Degradation Studies
Heterogeneous photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂), is a widely investigated method for the mineralization of persistent organic pollutants such as 4-CBA.
The efficiency of photocatalytic degradation of 4-CBA is highly dependent on the type and concentration of the photocatalyst. Studies have shown that different forms of TiO₂ exhibit varying levels of activity. For instance, in a comparative study, different TiO₂ catalysts (Degussa P-25, Ishihara ST01, and Hombikat UV-100) were all capable of mineralizing 4-CBA, with complete recovery of chlorine as free chloride ions. researchgate.net The optimal catalyst concentration was found to differ between catalyst types, highlighting the influence of properties like adsorption and light scattering. researchgate.net For example, the optimal loading for Degussa P-25 and Ishihara ST01 varied due to their distinct physical characteristics. researchgate.net The photocatalytic reaction rates for 4-CBA degradation were observed to follow the Langmuir-Hinshelwood model, which describes reactions occurring on the catalyst surface. researchgate.net
Further enhancements in catalytic activity have been achieved by modifying TiO₂. The introduction of tin into the TiO₂ lattice using a sol-gel method has been shown to increase photodegradation efficiency. rsc.org This improvement is attributed to the creation of energy levels below the TiO₂ conduction band, the formation of oxygen vacancies, and the development of a heterojunction between anatase, rutile, and brookite phases, which inhibits the recombination of electron-hole pairs. rsc.org The combination of TiO₂ with vacuum ultraviolet (VUV) irradiation (emitting at 185 nm and 254 nm) has also proven to be significantly more effective than standard UV (254 nm) photocatalysis. nih.gov The TiO₂/VUV process resulted in rate constants that were 3.0 to 6.5 times higher than those of the TiO₂/UV process, depending on the initial concentration of 4-CBA. nih.gov
Table 1: Comparison of Photocatalytic Systems for 4-CBA Degradation
| Photocatalytic System | Key Findings | Reference |
| Different TiO₂ Catalysts | Degussa P-25, Ishihara ST01, and Hombikat UV-100 all achieved mineralization of 4-CBA. Optimal catalyst loading varied by type. | researchgate.net |
| Tin-modified TiO₂ | Incorporation of tin into the TiO₂ lattice enhanced catalytic activity by inhibiting electron-hole recombination. | rsc.org |
| TiO₂/VUV vs. TiO₂/UV | The TiO₂/VUV process was 3.0-6.5 times more efficient than the TiO₂/UV process for 4-CBA degradation. | nih.gov |
The degradation of 4-CBA proceeds through various intermediate products before complete mineralization. In bacterial degradation, which can share initial steps with photocatalysis, 4-CBA is transformed into 4-chlorocatechol (B124253). nih.gov This is then processed through a meta-cleavage pathway, leading to metabolites such as 5-chloro-2-hydroxymuconic semialdehyde, 5-chloro-2-hydroxymuconate, and eventually chloroacetate. nih.gov
In electrochemically-assisted photocatalysis of the related compound 4-chlorophenol, the intermediates formed are dependent on the presence of oxygen. osti.gov In oxygen-saturated solutions, 4-chlorocatechol is the main intermediate, whereas hydroquinone (B1673460) is primary in nitrogen-saturated environments. osti.gov This suggests that molecular oxygen plays a crucial role in directing the reaction pathways. osti.gov While not directly on 4-CBA, this provides insight into the likely hydroxylated intermediates formed during photocatalytic attack on the aromatic ring. The complete degradation of 4-CBA ultimately results in the formation of carbon dioxide, water, and chloride ions. researchgate.net
Ozonation and Peroxone Processes in Aqueous Systems
Ozonation and related AOPs that utilize ozone are effective for degrading refractory compounds like 4-CBA, primarily through the action of highly reactive hydroxyl radicals (•OH).
4-Chlorobenzoic acid is frequently used as a probe compound to quantify the formation of hydroxyl radicals in ozonation and other AOPs. tandfonline.comresearchgate.netcapes.gov.brtandfonline.com This is because 4-CBA reacts very slowly with molecular ozone but very rapidly with hydroxyl radicals, with a second-order rate constant of 5 × 10⁹ M⁻¹s⁻¹. researchgate.net By monitoring the degradation rate of 4-CBA, researchers can indirectly measure the steady-state concentration of •OH radicals generated during the process. researchgate.netresearchgate.net
However, studies have shown that 4-CBA itself can influence the ozonation process by accelerating ozone decay and leading to the formation of hydrogen peroxide. researchgate.netcapes.gov.brtandfonline.com This formed hydrogen peroxide can then enhance the decomposition of ozone, leading to even more •OH radical formation. researchgate.netcapes.gov.brtandfonline.com This effect can introduce errors when using 4-CBA as a probe, particularly in waters with low concentrations of other radical scavengers. tandfonline.com A linear relationship between temperature and the apparent second-order reaction rate constant of •OH with 4-CBA has also been established, which is crucial for accurate measurements across different experimental conditions. tandfonline.com
The kinetics of 4-CBA degradation during ozonation are strongly influenced by factors such as pH and the presence of catalysts. In catalytic ozonation using goethite, the decay rate of ozone was significantly higher than in ozonation alone and was highly dependent on pH. nih.gov The degradation of 4-CBA followed pseudo-first-order kinetics, with observed instantaneous demand followed by rapid and gradual degradation phases. researchgate.net
Ozone-based AOPs have been found to be more energy-efficient for generating hydroxyl radicals compared to UV/H₂O₂ processes. researchgate.net The electro-peroxone process, which combines electrolysis with ozonation to generate H₂O₂ in-situ, has shown significantly improved kinetics and energy efficiency for pollutant mineralization compared to ozonation or electrolysis alone. nih.gov When using 4-CBA as a probe, the pseudo-steady-state concentration of •OH in the electro-peroxone process was determined to be approximately 10 times higher than in ozonation alone. nih.gov
Table 2: Kinetic Data for 4-CBA Degradation in Ozonation Processes
| Process | Kinetic Parameter | Value | Reference |
| Ozonation | Second-order rate constant (k•OH, 4-CBA) | 5 × 10⁹ M⁻¹s⁻¹ | researchgate.net |
| Ozonation | Pseudo-first-order rate constant (rapid phase) | 1.345 to 4.677 min⁻¹ | researchgate.net |
| Ozonation | Pseudo-first-order rate constant (gradual phase) | 0.218 to 0.944 min⁻¹ | researchgate.net |
| Electro-peroxone | •OH concentration relative to ozonation | ~10 times higher | nih.gov |
Electrochemical and Electro-Peroxone Degradation Mechanisms
Electrochemical AOPs offer an alternative route for the degradation of 4-CBA and related compounds. In the peroxi-coagulation method, an iron anode and an oxygen-diffusion cathode are used to generate Fenton's reagent (Fe²⁺ and H₂O₂), which produces hydroxyl radicals. nih.govresearchgate.net This process effectively degrades chlorobenzoic compounds in acidic media (pH 3.0). nih.govresearchgate.net The degradation pathway involves oxidation by •OH, followed by either mineralization or removal by coagulation with the formed Fe(OH)₃ precipitate. nih.govresearchgate.net The decay of these herbicides typically follows pseudo-first-order kinetics. nih.govresearchgate.net
The electro-peroxone process combines ozonation with an electrochemical cell where H₂O₂ is generated at the cathode from the reduction of sparged oxygen. nih.gov This in-situ generated H₂O₂ reacts with ozone to produce a high concentration of hydroxyl radicals, significantly enhancing the degradation of refractory pollutants. nih.gov For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), the photoelectro-peroxone (PEP) process, which adds UV irradiation, has been shown to be even more effective, with hydroxyl radicals and singlet oxygen identified as the primary reactive species. cabidigitallibrary.org The degradation of chlorinated aromatic compounds in these processes leads to the release of chloride ions into the solution. nih.gov
Development of Hybrid and Combined Advanced Oxidation Technologies
The quest for more efficient and complete degradation of recalcitrant organic pollutants like this compound (4-CBA) has led to the development of hybrid and combined Advanced Oxidation Processes (AOPs). These approaches integrate two or more AOPs to exploit synergistic effects, leading to enhanced generation of reactive oxygen species (ROS), faster degradation rates, and improved mineralization. The combination of different technologies can overcome the limitations of individual processes, offering a more robust and effective treatment strategy.
The primary principle behind hybrid AOPs is the amplification of hydroxyl radical (•OH) production or the generation of other highly reactive species, such as sulfate (B86663) radicals (SO₄•⁻). This synergy can arise from various interactions, including the enhanced decomposition of oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), improved catalyst performance, and the combined physical and chemical effects of processes like hydrodynamic cavitation.
Catalytic Ozonation in Combination with Other AOPs
Catalytic ozonation, which involves the use of a catalyst to enhance the decomposition of ozone and the generation of hydroxyl radicals, can be further improved by combining it with other oxidative processes. Research has shown that modifying catalysts or combining catalytic ozonation with other AOPs can significantly improve the degradation efficiency of 4-CBA.
For instance, the use of a modified birnessite-type manganese dioxide (H-Bir-MnO₂) as a catalyst in the ozonation of 4-CBA has demonstrated significant efficacy. Under specific conditions (initial pH = 7, ozone dosage = 7 mg/L, initial pollutant concentration = 10 mg/L, and catalyst dosage = 0.5 g/L for 40 minutes), the degradation rate of 4-CBA reached 85.83%. nih.gov The enhanced performance is attributed to the presence of more oxygen vacancies and a lower average oxidation state in the modified catalyst, which serve as active sites for ozone decomposition. nih.gov
Another study investigated the heterogeneous catalytic ozonation of p-chlorobenzoic acid using a hydrophilic tetravalent manganese feroxyhyte (TMFx) and a modified hydrophobic TMFx catalyst. The modified catalyst (TMFx-50) exhibited a higher adsorption capacity for p-CBA, leading to a degradation rate of over 99% within 15 minutes of ozonation. mdpi.com In comparison, single ozonation achieved 96% removal under the same conditions. mdpi.com The use of polyethylene (B3416737) terephthalate (B1205515) (PET) as a catalyst also resulted in almost complete removal of p-CBA within 15 minutes. mdpi.com These findings underscore the importance of catalyst surface properties and adsorption capacity in enhancing the efficiency of catalytic ozonation. mdpi.com
| Catalyst | Initial 4-CBA Concentration | Treatment Time (min) | Degradation Efficiency (%) | Reference |
| H-Bir-MnO₂ | 10 mg/L | 40 | 85.83 | nih.gov |
| TMFx-50 | 4 µM | 15 | >99 | mdpi.com |
| PET | 4 µM | 15 | ~100 | mdpi.com |
| Single Ozonation | 4 µM | 15 | 96 | mdpi.com |
Table 1: Degradation of this compound by Catalytic Ozonation and Combined Systems
Photocatalysis Combined with Other Oxidants
The combination of photocatalysis, typically using titanium dioxide (TiO₂), with other oxidants like hydrogen peroxide (H₂O₂) can lead to a synergistic enhancement in the degradation of organic pollutants. The addition of H₂O₂ can increase the formation of hydroxyl radicals, thereby accelerating the degradation process.
A study on the photocatalytic degradation of 4-CBA using TiO₂ powders and near-UV radiation found that the addition of H₂O₂ up to a concentration of 248 mg/L increased the reaction rates and the photonic efficiency by approximately 20%. researchgate.net However, at higher concentrations, H₂O₂ began to inhibit the mineralization rates. researchgate.net This highlights the importance of optimizing the concentration of the added oxidant to achieve maximum synergistic effects.
For the related compound, p-chlorophenol, a study on the UV/H₂O₂/TiO₂ combined system demonstrated that the degradation efficiency was significantly influenced by pH, H₂O₂ concentration, and TiO₂ dosage. ijcea.org The highest degradation of p-chlorophenol (79.8%) was achieved within 90 minutes at a pH of 4. ijcea.org This suggests that similar synergistic effects could be expected for 4-CBA under optimized conditions.
| AOP System | Pollutant | Initial Concentration | Treatment Time (min) | Degradation Efficiency (%) | Reference |
| UV/TiO₂/H₂O₂ | This compound | - | - | Increased photonic efficiency by ~20% with H₂O₂ addition | researchgate.net |
| UV/H₂O₂/TiO₂ | p-Chlorophenol | 50 mg/L | 90 | 79.8 | ijcea.org |
Table 2: Degradation of Chlorinated Aromatic Compounds by Combined Photocatalysis and H₂O₂
Hydrodynamic Cavitation Combined with AOPs
Hydrodynamic cavitation (HC) is an emerging AOP that involves the formation, growth, and collapse of cavities in a liquid, leading to localized high temperatures and pressures that can generate hydroxyl radicals. The efficiency of HC can be significantly enhanced by combining it with other AOPs, such as the addition of H₂O₂ or ozone.
While specific data for the degradation of 4-CBA by hybrid HC systems is limited, studies on other pollutants demonstrate the significant synergistic effects. For example, the degradation of methylene (B1212753) blue was significantly more effective in a combined HC and H₂O₂/Vitamin C system, with a synergy index of 1.615. nih.gov Similarly, the degradation of methyl orange was substantially accelerated when HC was combined with H₂O₂ and photocatalysis, showing a synergistic effect of 9.2. ul.ie The combination of HC and H₂O₂ has been shown to increase the degradation efficiency of various pollutants by more than double compared to HC alone. scielo.br These findings suggest that a hybrid system of HC combined with an appropriate oxidant could be a highly effective method for the transformation of 4-CBA.
| Hybrid HC System | Pollutant | Synergy Index | Key Finding | Reference |
| HC + H₂O₂/Vitamin C | Methylene Blue | 1.615 | More effective than individual processes. | nih.gov |
| HC + H₂O₂ + Photocatalysis | Methyl Orange | 9.2 | Significantly reduced degradation time. | ul.ie |
| HC + H₂O₂ | Bromothymol Blue | - | Degradation efficiency increased >2 times compared to HC alone. | scielo.br |
Table 3: Synergistic Effects in Hybrid Hydrodynamic Cavitation Systems for Pollutant Degradation
Photo-Fenton Process
The photo-Fenton process, which combines UV radiation with the Fenton reaction (Fe²⁺ + H₂O₂), is a highly effective AOP for the degradation of recalcitrant compounds. A comparative study on the degradation of p-chlorophenol showed that the photo-Fenton process was significantly more effective than the UV/H₂O₂ process, accelerating the oxidation rate by 5 to 9 times under acidic conditions. nih.gov This process also led to a significant reduction in energy consumption by at least 73% to 83% compared to the UV/H₂O₂ process. nih.gov Given the structural similarity, it is expected that the photo-Fenton process would also be highly efficient for the degradation of 4-CBA.
Environmental Biogeochemistry and Degradation Pathways of 4 Chlorobenzoic Acid
Microbial Biodegradation Mechanisms
The microbial breakdown of 4-CBA is a key process in its environmental detoxification. Bacteria, in particular, have evolved sophisticated enzymatic systems to utilize 4-CBA as a source of carbon and energy. These mechanisms can be broadly categorized into aerobic and anaerobic pathways, each involving distinct biochemical reactions.
Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to initiate the breakdown of the aromatic ring of 4-CBA. Two primary pathways have been extensively studied: the 4-chlorocatechol (B124253) pathway and the 4-hydroxybenzoate (B8730719) pathway.
In this pathway, 4-CBA is first converted to 4-chlorocatechol. For instance, Pseudomonas aeruginosa 3mT has been shown to degrade 4-CBA by accumulating 4-chlorocatechol as an intermediate. researchgate.net This conversion is typically followed by the action of ring cleavage dioxygenases. These enzymes are crucial as they catalyze the opening of the aromatic ring, a critical step in the degradation of aromatic compounds. nih.govrsc.org In the case of 4-chlorocatechol, chlorocatechol 1,2-dioxygenase, a type of intradiol dioxygenase, cleaves the ring. researchgate.net This ortho-cleavage pathway leads to the formation of intermediates that can be further metabolized, with dechlorination occurring after the ring has been opened. researchgate.net A genetically modified strain of Pseudomonas aeruginosa has been shown to degrade 4-CBA via catechol, which is then cleaved by catechol 1,2-dioxygenase into cis, cis-muconic acid. ijsr.net
Ring cleavage dioxygenases are a well-studied class of enzymes in bacteria, though their fungal counterparts are less characterized. nih.gov In the fungus Aspergillus niger, four distinct intradiol ring cleavage dioxygenases have been identified, including a catechol 1,2-dioxygenase and a protocatechuate 3,4-dioxygenase, highlighting the diversity of these enzymes even within a single organism. nih.gov
An alternative aerobic strategy involves the initial removal of the chlorine atom from the aromatic ring, a process known as dehalogenation. This hydrolytic dehalogenation converts 4-CBA directly to 4-hydroxybenzoic acid (4-HBA). nih.govnih.gov This pathway has been observed in various bacterial strains, including Cupriavidus sp. strain SK-3 and Arthrobacter sp. strain TM-1. nih.govnih.gov In these organisms, the 4-HBA formed is subsequently hydroxylated to protocatechuic acid (PCA), which is then funneled into the β-ketoadipate pathway for complete mineralization. nih.govnih.gov The degradation of 4-HBA to PCA is catalyzed by 4-hydroxybenzoate-3-hydroxylase. mdpi.com
A key enzyme in this pathway is 4-chlorobenzoyl-CoA (4-CBA-CoA) dehalogenase. This enzyme catalyzes the hydrolytic dehalogenation of 4-CBA-CoA to 4-hydroxybenzoyl-CoA. nih.govnih.gov The reaction mechanism is a specialized form of catalysis where an active site carboxylate group displaces the chloride ion from the aromatic ring. acs.org This forms an arylated enzyme intermediate which is then hydrolyzed by a water molecule. nih.govacs.org The rate-limiting step in this dehalogenation reaction is the hydrolysis of this arylated intermediate. acs.org
| Enzyme | Pathway | Reaction Catalyzed | Example Organism | Reference |
|---|---|---|---|---|
| Chlorocatechol 1,2-dioxygenase | 4-Chlorocatechol Pathway | Ortho-cleavage of 4-chlorocatechol | Pseudomonas aeruginosa 3mT | researchgate.net |
| 4-Chlorobenzoyl-CoA dehalogenase | 4-Hydroxybenzoate Pathway | Hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA | Pseudomonas sp. strain CBS-3 | nih.govnih.gov |
| 4-Hydroxybenzoate-3-hydroxylase | 4-Hydroxybenzoate Pathway | Hydroxylation of 4-hydroxybenzoate to protocatechuate | Pseudarthrobacter phenanthrenivorans Sphe3 | mdpi.com |
| Protocatechuate 3,4-dioxygenase | 4-Hydroxybenzoate Pathway | Ortho-cleavage of protocatechuate | Aspergillus niger | nih.gov |
The genetic basis for 4-CBA degradation is often encoded on plasmids, which are mobile genetic elements that can be transferred between bacteria. epa.gov For example, in Alcaligenes sp. strain ALP83, the dehalogenase activity responsible for converting 4-CBA to 4-HBA is linked to a 10-kb fragment on the plasmid pSS70. nih.gov Similarly, plasmids pAC27 and pJP4 harbor genes for the degradation of 3-chlorobenzoic acid, with the structural genes for chlorocatechol metabolism showing homology between the two plasmids. researchgate.net
Specific genes and gene clusters responsible for the breakdown of 4-CBA and related compounds have been identified. In the degradation of chlorobenzene, the genes for its metabolism to chlorocatechol are located on a transposable element in Pseudomonas sp. strain P51. nih.gov The degradation of 3-chlorobenzoate (B1228886) by several bacterial strains involves the cbe genes, and for some, the tfd gene cluster is also crucial for the subsequent metabolism of chlorocatechol. nih.govresearchgate.net The presence or absence of these specific gene clusters can determine the degradative capabilities and efficiency of a microbial strain. nih.gov
In the absence of oxygen, microorganisms utilize different strategies to break down 4-CBA. Anaerobic degradation typically involves reductive reactions to attack the aromatic ring. nih.gov For halogenated aromatic compounds, this often begins with reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. This process is crucial for the complete mineralization of chlorinated compounds under anaerobic conditions. clu-in.orgfrtr.gov
Denitrifying consortia of bacteria have been shown to degrade 4-CBA, coupling its breakdown to the reduction of nitrate. oup.comresearchwithrutgers.com In these consortia, the degradation of 4-CBA is mediated by bacteria belonging to the β-subunit of the Proteobacteria. researchwithrutgers.com While pure cultures capable of this process were not isolated, the consortia demonstrated stable degradation over time. oup.com The general strategy for anaerobic aromatic compound degradation involves channeling various substrates to a central intermediate, often benzoyl-CoA, which then undergoes ring reduction prior to cleavage. nih.govnih.govysu.eduresearchgate.net This ring reduction is an energy-dependent process, often requiring ATP. nih.govysu.edu Following reduction, the ring is opened hydrolytically. researchgate.net
Aerobic Degradation Pathways of 4-CBA
Isolation and Characterization of 4-CBA-Degrading Microbial Strains
A variety of bacterial strains capable of utilizing 4-CBA as a sole source of carbon and energy have been isolated from diverse environments, including soil and industrial effluents. researchgate.netnih.govresearchgate.net These microorganisms exhibit different efficiencies and metabolic pathways for 4-CBA degradation.
Pseudomonas species are frequently implicated in the breakdown of chlorinated aromatic compounds. researchgate.netepa.gov For instance, Pseudomonas aeruginosa PA01 NC, isolated from pulp and paper mill effluents, was found to degrade 4-CBA at a concentration of 2 g/l. researchgate.net Another example is Arthrobacter sp. strain TM-1, which was isolated from a sewage sludge inoculum and degrades 4-CBA via the 4-hydroxybenzoate pathway. nih.gov Through continuous culture and subculturing, the doubling time of this strain was significantly reduced from 50 to 1.6 hours, demonstrating the potential for adaptation and improvement of degradation capabilities. nih.gov
Alcaligenes denitrificans NTB-1 is another well-characterized strain that can utilize 4-CBA, as well as 4-bromo- and 4-iodobenzoate (B1621894). nih.gov This strain employs a hydrolytic dehalogenation step, converting the halobenzoates to 4-hydroxybenzoate. nih.gov Cupriavidus sp. strain SK-3 was also found to efficiently degrade 4-CBA up to a concentration of 5 mM. nih.gov
The isolation process for such bacteria often involves enrichment cultures in a mineral salts medium with 4-CBA as the sole carbon source. researchgate.netnih.govnih.gov Subsequent purification is achieved by plating on solid media to obtain single colonies. researchgate.netnih.gov Characterization of these isolates typically includes morphological and biochemical tests, as well as 16S rRNA gene sequencing for phylogenetic identification. researchgate.netnih.govnih.gov
| Microbial Strain | Isolation Source | Degradation Pathway/Key Feature | Reference |
|---|---|---|---|
| Arthrobacter sp. strain TM-1 | Sewage sludge | Dehalogenates 4-CBA to 4-hydroxybenzoate | nih.gov |
| Alcaligenes denitrificans NTB-1 | Not specified | Utilizes 4-chloro, 4-bromo, and 4-iodobenzoate | nih.gov |
| Cupriavidus sp. strain SK-3 | Polychlorinated biphenyl (B1667301) contaminated soil | Metabolizes 4-CBA via hydrolytic dehalogenation to 4-hydroxybenzoate | nih.gov |
| Pseudomonas aeruginosa PA01 NC | Pulp and paper mill effluents | Degrades 4-CBA via 4-chlorocatechol and an ortho-cleavage pathway | researchgate.net |
| Denitrifying bacterial consortia | River sediment, estuarine sediment, agricultural soil | Degrades 4-CBA under anaerobic, denitrifying conditions | oup.comresearchwithrutgers.com |
Pseudomonas Species (e.g., Pseudomonas putida, Pseudomonas aeruginosa)
Certain species of the genus Pseudomonas are well-documented for their ability to degrade 4-CBA. Strains of Pseudomonas putida and Pseudomonas aeruginosa have been isolated and studied for their metabolic capabilities towards this compound. nih.govbiorxiv.org For instance, P. aeruginosa PA01 NC, isolated from pulp and paper mill effluents, can utilize 4-CBA as a growth substrate. nih.govresearchgate.net The degradation pathway in these organisms often involves the initial conversion of 4-CBA to an intermediate, which is then further metabolized.
A common pathway in Pseudomonas species involves the hydroxylation of the aromatic ring. In many cases, 4-CBA is metabolized to 4-chlorocatechol. nih.govresearchgate.net This intermediate subsequently undergoes ring cleavage, typically through an ortho-cleavage pathway, which is then followed by dechlorination. nih.govresearchgate.net The enzyme catechol 1,2-dioxygenase plays a key role in this ortho-ring cleavage pathway. nih.gov Some genetically modified strains of P. aeruginosa have shown an enhanced ability to rapidly degrade 4-CBA, with catechol and cis,cis-muconic acid identified as key metabolites. ijsr.net
| Bacterial Strain | Key Intermediate(s) | Degradation Pathway | Reference |
| Pseudomonas aeruginosa PA01 NC | 4-Chlorocatechol | Ortho-cleavage | nih.govresearchgate.net |
| Pseudomonas putida GVS-4 | Catechol | Ortho-ring cleavage | nih.gov |
| Pseudomonas aeruginosa GVS-18 | Catechol | Ortho-ring cleavage | nih.gov |
| Genetically Modified P. aeruginosa | Catechol, cis,cis-muconic acid | Ortho-ring cleavage | ijsr.net |
Arthrobacter Species
Arthrobacter species represent another significant group of bacteria capable of degrading 4-CBA. nih.govnih.gov A key distinction in the degradation pathway of some Arthrobacter strains, compared to the previously mentioned Pseudomonas species, is the initial step of dehalogenation. For example, Arthrobacter sp. strain TM-1, isolated from a sewage sludge inoculum, dehalogenates 4-CBA to form 4-hydroxybenzoate as the first step in the degradative pathway. nih.govnih.gov This initial removal of the chlorine atom is a crucial detoxification step.
Following the formation of 4-hydroxybenzoate, the molecule is further metabolized via protocatechuate. nih.govnih.govnih.gov The enzymes responsible for the degradation of protocatechuate can then proceed through either a "meta" or "ortho" cleavage pathway. nih.gov Some facultatively alkalophilic Arthrobacter strains, such as strain SB8, have demonstrated a remarkable ability to degrade high concentrations of 4-CBA in alkaline conditions. nih.gov
| Bacterial Strain | Initial Step | Key Intermediate(s) | Reference |
| Arthrobacter sp. strain TM-1 | Dehalogenation | 4-Hydroxybenzoate, Protocatechuate | nih.govnih.gov |
| Arthrobacter sp. | Not specified | 4-Hydroxybenzoic acid, Protocatechuic acid | nih.gov |
| Arthrobacter sp. strain SB8 | Dehalogenation | 4-Hydroxybenzoate, Protocatechuate | nih.gov |
Lysinibacillus macrolides and Other Novel Isolates
Recent research has identified novel bacterial isolates with the capacity to degrade 4-CBA, expanding the known diversity of microorganisms involved in its bioremediation. Lysinibacillus macrolides DSM54T, a strain isolated from soils contaminated with polychlorinated biphenyls (PCBs), has been shown to effectively biodegrade 4-CBA. researchgate.net Studies have focused on optimizing environmental conditions to enhance its degradation efficiency. researchgate.net
Other novel isolates have also been reported. For instance, a bacterial consortium containing various Pseudomonas species was isolated from industrial effluents and demonstrated versatility in degrading a range of chloroaromatic compounds, including 4-CBA. nih.gov The exploration of diverse environments continues to yield new microbial candidates with potential applications in the bioremediation of 4-CBA-contaminated sites.
Photodegradation Processes in Natural Waters and Sunlit Environments
In addition to microbial breakdown, photodegradation plays a role in the transformation of 4-CBA in aquatic environments exposed to sunlight. This process often involves the generation of highly reactive hydroxyl radicals (HO•) that can attack the aromatic ring of 4-CBA, leading to its degradation. bg.ac.rs
The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly enhance the rate of photodegradation. researchgate.net Studies have shown that the efficiency of TiO2-assisted photocatalysis is influenced by the type of catalyst, its concentration, the initial concentration of 4-CBA, and the pH of the solution. researchgate.net Complete mineralization of 4-CBA, with the recovery of chlorine as free chloride ions, has been achieved in such systems. researchgate.net Advanced oxidation processes, like catalytic ozonation and cold atmospheric plasma, are also being explored for the degradation of 4-CBA in water. bg.ac.rsresearchgate.netascelibrary.org
Environmental Transport and Fate Modeling of 4-CBA and its Transformation Products
Understanding the movement and long-term behavior of 4-CBA and its breakdown products in the environment is essential for assessing exposure risks. Environmental fate and transport models are used to predict how contaminants move through different environmental compartments, such as soil, water, and air. cdc.govohio.gov These models consider various processes, including advection, diffusion, dispersion, sorption, and degradation. ohio.gov
Influence of Environmental Factors on Biodegradation Kinetics (e.g., pH, temperature, nutrient availability)
The rate of microbial degradation of 4-CBA is highly dependent on various environmental conditions.
Temperature: Temperature affects the metabolic rate of microorganisms. The dehalogenase of Arthrobacter sp. strain TM-1 exhibited an optimal temperature of 20°C. nih.govnih.gov For Lysinibacillus macrolides DSM54T, the optimal temperature for 4-CBA degradation was found to be 32.75°C. researchgate.net
The interplay of these factors determines the efficiency of 4-CBA biodegradation in natural and engineered environments.
Biological and Biochemical Interactions of 4 Chlorobenzoic Acid and Its Derivatives
Investigations into Microbial Metabolic Pathways Influenced by 4-CBA
The microbial metabolism of 4-chlorobenzoic acid (4-CBA) is a critical area of research, particularly for its environmental implications in the biodegradation of chlorinated aromatic compounds. Several bacterial strains have been identified that can utilize 4-CBA as a sole source of carbon and energy, employing distinct metabolic pathways to break down this resilient compound.
One prominent pathway involves the initial hydrolytic dehalogenation of 4-CBA to yield 4-hydroxybenzoic acid (4-HBA). nih.govnih.gov This initial step is crucial as it removes the chlorine atom, a key factor in the compound's persistence. Subsequent to dehalogenation, the 4-HBA is further metabolized. For instance, in Acinetobacter sp. strain ST-1, the degradation of 4-CBA begins with this hydrolytic dehalogenation, and the resulting 4-HBA is then mineralized via the β-ketoadipate pathway. nih.govjst.go.jp Similarly, Arthrobacter sp. strain TM-1 also dehalogenates 4-CBA to 4-HBA, which is then metabolized through protocatechuate. nih.gov In Cupriavidus sp. strain SK-3, after the initial conversion to 4-HBA, the compound is hydroxylated to protocatechuic acid (PCA) and subsequently enters the β-ketoadipate pathway. nih.gov Interestingly, the degradation pathways for benzoic acid and 4-CBA in Acinetobacter sp. strain ST-1, while different in their initial steps, converge at the formation of β-ketoadipic acid. jst.go.jp
Another metabolic strategy observed in some microorganisms involves a dioxygenase-catalyzed reaction. For example, some derivatives of Pseudomonas sp. B13 utilize a hybrid pathway where a toluate 1,2-dioxygenase is induced during growth on 4-chlorobenzoate (B1228818). nih.gov This leads to the formation of chlorocatechols, which are then degraded through an ortho-cleavage pathway. nih.gov Research on Pseudomonas aeruginosa PA01 NC has also indicated that 4-CBA is degraded via 4-chlorocatechol (B124253), which is then metabolized by an ortho-cleavage pathway, with dechlorination occurring after the aromatic ring is cleaved. researchgate.net
The genetic basis for these metabolic pathways often resides in operons. The fcb operon, for instance, encodes the enzymes for the hydrolytic dehalogenation of 4-CBA. asm.org This operon includes genes for a transporter system and the dehalogenating enzymes. asm.org The expression of the fcb operon is often inducible by 4-CBA itself, indicating a regulated cellular response to the presence of the compound. asm.orgacs.org
It is noteworthy that the presence of 4-CBA can sometimes lead to the gratuitous induction of other metabolic pathways that are not directly involved in its degradation. For example, in Cupriavidus sp. strain SK-3, growth on 4-CBA induced the catechol-1,2-dioxygenase and gentisate-1,2-dioxygenase pathways, even though they were not utilized for 4-CBA metabolism. nih.gov This highlights the complex regulatory networks within these microorganisms.
Enzyme-Substrate Specificity and Catalytic Mechanisms of Dehalogenases
Dehalogenases are key enzymes in the microbial degradation of halogenated compounds like 4-CBA. They exhibit a range of substrate specificities and employ sophisticated catalytic mechanisms to cleave the carbon-halogen bond.
Substrate Specificity:
Dehalogenases acting on 4-CBA often show a degree of specificity for the position and type of halogen substituent on the benzoic acid ring. For instance, the dehalogenase from Acinetobacter sp. strain ST-1 can dehalogenate 4-bromobenzoic acid and 4-iodobenzoic acid, but not 4-fluorobenzoic acid, 2-chlorobenzoic acid, or 3-chlorobenzoic acid. nih.gov Similarly, the dehalogenase from Arthrobacter sp. SU DSM 20407 acts on 4-bromo- and 4-iodobenzoate (B1621894) but not on 4-fluorobenzoate, 4-chlorophenylacetate, or 4-chlorocinnamic acid. nih.gov This indicates a high degree of specificity for the para-substituted benzoates. The dehalogenase from Arthrobacter sp. strain TM-1 also demonstrates a preference for 4-substituted halobenzoates, with 4-CBA being the best substrate. nih.govnih.gov
Catalytic Mechanisms:
Two primary mechanisms have been elucidated for the dehalogenation of 4-CBA: hydrolytic dehalogenation and a mechanism involving a CoA-activated intermediate.
Hydrolytic Dehalogenation: In this mechanism, a water molecule directly attacks the carbon atom bearing the halogen, leading to its displacement. Studies with Acinetobacter sp. strain ST-1 using H₂¹⁸O confirmed that the hydroxyl group in the product, 4-HBA, is derived from water, not molecular oxygen. nih.gov This hydrolytic dehalogenation can occur under both aerobic and anaerobic conditions. nih.gov
Dehalogenation of 4-Chlorobenzoyl-CoA: A more complex mechanism involves the initial activation of 4-CBA to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA (4-CBA-CoA). This reaction is catalyzed by 4-chlorobenzoate:CoA ligase. nih.govwikipedia.org The subsequent dehalogenation is then carried out by 4-chlorobenzoyl-CoA dehalogenase. nih.govnih.gov The catalytic mechanism of 4-chlorobenzoyl-CoA dehalogenase from Pseudomonas sp. strain CBS-3 has been studied in detail. It proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the carboxylate of an aspartate residue (Asp-145) at the C4 position of the benzoyl ring of 4-CBA-CoA, forming a Meisenheimer intermediate. nih.govebi.ac.uk The chloride ion is then displaced, leading to the formation of an arylated enzyme intermediate, which is subsequently hydrolyzed by a water molecule to yield 4-hydroxybenzoyl-CoA. acs.orgnih.gov His-90 acts as a general base in the hydrolysis step. nih.govebi.ac.uk The active site architecture, including hydrogen bonds from backbone amides of Phe-64 and Gly-114, stabilizes the transition state. nih.govnih.gov
The table below summarizes the characteristics of some dehalogenases involved in 4-CBA metabolism.
| Enzyme/Strain | Substrate(s) | Inhibitor(s) | Optimal pH | Optimal Temperature | Molecular Mass (kDa) |
| Dehalogenase from Arthrobacter sp. strain TM-1 nih.gov | 4-chloro-, 4-fluoro-, 4-bromobenzoate | Dissolved oxygen | 6.8 | 20°C | Not specified |
| Dehalogenase from Arthrobacter sp. SU DSM 20407 nih.gov | 4-chlorobenzoate, 4-bromo-, 4-iodobenzoate | Zn²⁺, Cu²⁺ | 7.0-7.5 | 16°C | 45 ± 5 |
| 4-Chlorobenzoyl-CoA dehalogenase from Arthrobacter sp. strain TM-1 nih.gov | 4-chlorobenzoyl-CoA | Not specified | 7.5 | 45°C | 33 (subunit) |
Biochemical Characterization of 4-Chlorobenzoyl-Coenzyme A Ligase/Synthetase
4-Chlorobenzoate:CoA ligase, also known as 4-chlorobenzoate-CoA synthetase, is the first enzyme in the metabolic pathway that degrades 4-CBA via a CoA-activated intermediate. nih.govwikipedia.org This enzyme belongs to the family of ligases that form carbon-sulfur bonds. wikipedia.org Its primary function is to activate 4-CBA by converting it into its highly reactive thioester, 4-chlorobenzoyl-CoA. nih.govwikipedia.org
4-chlorobenzoate + CoA + ATP ⇌ 4-chlorobenzoyl-CoA + AMP + diphosphate (B83284) wikipedia.org
This enzyme requires a divalent metal ion for its activity, with Mg²⁺ being a common cofactor. nih.govacs.org Other divalent cations such as Mn²⁺, Co²⁺, Fe²⁺, and Zn²⁺ can also stimulate its activity, while Ca²⁺ does not. nih.gov The enzyme from Arthrobacter sp. strain TM-1 is a homodimer with a subunit molecular mass of approximately 56 kDa. nih.gov
Kinetic studies have provided insights into the enzyme's mechanism. The ligase from Arthrobacter sp. strain TM-1 exhibits maximal activity at a pH of 7.0 and a temperature of 25°C. nih.gov The apparent Michaelis constants (Kₘ) for 4-chlorobenzoate, CoA, and ATP have been determined to be 3.5 µM, 30 µM, and 238 µM, respectively. nih.gov The enzyme demonstrates broad specificity towards other halobenzoates, with 4-CBA being the preferred substrate. nih.gov
The table below provides a summary of the biochemical properties of 4-chlorobenzoate:CoA ligase from Arthrobacter sp. strain TM-1.
| Property | Value |
| Subunit Molecular Mass | ~56 kDa nih.gov |
| Quaternary Structure | Homodimer nih.gov |
| Optimal pH | 7.0 nih.gov |
| Optimal Temperature | 25°C nih.gov |
| Kₘ (4-chlorobenzoate) | 3.5 µM nih.gov |
| Kₘ (CoA) | 30 µM nih.gov |
| Kₘ (ATP) | 238 µM nih.gov |
| Metal Ion Requirement | Mg²⁺ (stimulatory), Mn²⁺, Co²⁺, Fe²⁺, Zn²⁺ (also stimulatory), Ca²⁺ (not stimulatory) nih.gov |
Bioactivity Studies of this compound Derivatives
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. This compound itself has demonstrated antifungal activity against various strains of Aspergillus, including Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus, which are known to cause aspergillosis in humans. chemicalbook.comcymitquimica.com
Further research has explored the antimicrobial potential of various derivatives. For instance, esters derived from 4-chlorocinnamic acid, a related compound, have shown promising antifungal activity. nih.gov A study on these esters revealed that methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were particularly potent against Candida species. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the enzyme 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govresearchgate.net
In another study, a series of 2-chlorobenzoic acid derivatives were synthesized and evaluated for their antimicrobial activity against both bacteria and fungi. nih.gov The results indicated that these compounds were generally more effective against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their corresponding esters. nih.gov
The following table summarizes the antimicrobial activity of selected this compound and related derivatives.
| Compound/Derivative | Target Organism(s) | Observed Effect |
| This compound | Aspergillus flavus, Aspergillus fumigatus, Aspergillus terreus chemicalbook.comcymitquimica.com | Antifungal activity |
| Methoxyethyl 4-chlorocinnamate | Candida species nih.gov | Potent antifungal activity |
| Perillyl 4-chlorocinnamate | Candida species nih.gov | Potent antifungal activity |
| Schiff's bases of 2-chlorobenzoic acid | Escherichia coli, Staphylococcus aureus, Bacillus subtilis nih.gov | More potent against E. coli than Gram-positive bacteria |
Certain derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a para-chlorobenzoic acid derivative. basicmedicalkey.com It is a potent inhibitor of prostaglandin (B15479496) synthesis and is used in the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. basicmedicalkey.com However, it is known to cause significant stomach irritation. basicmedicalkey.com Other para-chlorobenzoic acid derivatives, such as sulindac (B1681787) and tolmetin, have been developed and are reported to have less severe adverse effects than indomethacin. basicmedicalkey.com These compounds are part of a broader class of NSAIDs that work by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation and pain. basicmedicalkey.comnursekey.com
More recent research has focused on synthesizing new derivatives with potential anti-inflammatory and analgesic effects. A study on a series of novel butanal and carboxylic acid derivatives showed promising results in in vitro and in vivo models. nih.gov Several of these compounds demonstrated potent inhibition of COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes, all of which are involved in inflammatory pathways. nih.gov The most promising compounds from this study also exhibited significant analgesic and anti-inflammatory effects in animal models. nih.gov
The table below highlights some this compound derivatives and their investigated anti-inflammatory and analgesic potential.
| Compound/Derivative | Mechanism of Action (if known) | Therapeutic Potential |
| Indomethacin | Prostaglandin inhibitor (COX inhibitor) basicmedicalkey.com | Anti-inflammatory, Analgesic basicmedicalkey.com |
| Sulindac | Prostaglandin inhibitor (COX inhibitor) basicmedicalkey.com | Anti-inflammatory, Analgesic basicmedicalkey.com |
| Tolmetin | Prostaglandin inhibitor (COX inhibitor) basicmedicalkey.com | Anti-inflammatory, Analgesic basicmedicalkey.com |
| Novel butanal and carboxylic acid derivatives | COX-1, COX-2, and 5-LOX inhibition nih.gov | Anti-inflammatory, Analgesic nih.gov |
This compound is not a naturally occurring metabolite in humans; its presence in the body is indicative of exposure to this compound or its parent compounds. hmdb.ca This makes 4-CBA a potential biomarker of exposure. It is considered part of the human exposome, which encompasses all environmental exposures throughout an individual's life. hmdb.ca
The detection of 4-CBA in human biological samples, such as blood, can confirm exposure to certain xenobiotics. hmdb.ca For example, 4-CBA is a known metabolite of the degradation of polychlorinated biphenyls (PCBs) and some herbicides. nih.govasm.org Therefore, the presence of 4-CBA in the body could signify exposure to these environmental contaminants.
While research into 4-CBA as a specific biomarker for disease is still in its early stages, its identification in human samples provides a clear link to environmental or industrial chemical exposure. Further studies are needed to establish any correlation between the levels of 4-CBA in the body and specific health outcomes.
Interactions with Specific Biological Targets and Cellular Processes
The biological and biochemical interactions of this compound are predominantly characterized by its role as a substrate and an inhibitor in various enzymatic pathways, particularly in microorganisms that have adapted to utilize it as a carbon and energy source. Its interactions with specific enzymes and its influence on cellular processes are detailed below.
Enzymatic Interactions
4-Chlorobenzoate-CoA Ligase (CBL)
A key enzyme in the bacterial degradation of this compound is 4-chlorobenzoate-CoA ligase (CBL). This enzyme catalyzes the initial activation of 4-chlorobenzoate to its coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA. ebi.ac.ukwikipedia.orgwikiwand.com This activation is a crucial step that prepares the otherwise stable aromatic ring for subsequent dehalogenation and degradation. acs.org The reaction proceeds in two steps: the adenylation of 4-chlorobenzoate with ATP, followed by the transfer of the acyl group to CoA. uniprot.org
The enzyme exhibits specificity for its substrates. Kinetic studies on CBL from various bacterial strains have provided insights into its substrate affinity. For instance, the CBL from Arthrobacter sp. strain TM1 displays a high affinity for 4-chlorobenzoate. uniprot.org
**Interactive Data Table: Kinetic Parameters of 4-Chlorobenzoate-CoA Ligase from *Arthrobacter sp.***
| Substrate | Km (μM) |
|---|---|
| 4-Chlorobenzoate | 3.5 uniprot.org |
| ATP | 238 uniprot.org |
| CoA | 30 uniprot.org |
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum.
4-Chlorobenzoyl-CoA Dehalogenase
Following the activation by CBL, the resulting 4-chlorobenzoyl-CoA is targeted by 4-chlorobenzoyl-CoA dehalogenase. This enzyme catalyzes the hydrolytic dehalogenation of its substrate, replacing the chlorine atom with a hydroxyl group to form 4-hydroxybenzoyl-CoA. ebi.ac.ukacs.orgnih.gov This dehalogenation step is critical for detoxifying the compound and facilitating its entry into central metabolic pathways. researchgate.net The mechanism of this enzyme involves a nucleophilic aromatic substitution, where an aspartate residue in the active site attacks the carbon atom bearing the chlorine. ebi.ac.uknih.gov
Catechol 1,2-Dioxygenase
In some bacterial degradation pathways, this compound is converted to catechol or chlorocatechols. researchgate.netijsr.net These intermediates are then subject to ring cleavage by dioxygenase enzymes. Catechol 1,2-dioxygenase is a key enzyme in this process, catalyzing the ortho-cleavage of the catechol ring to form cis,cis-muconic acid. researchgate.netijsr.netfrontiersin.org The degradation of this compound by Pseudomonas fluorescens has been shown to proceed through an oxidative route that induces the activity of catechol 1,2-dioxygenase. researchgate.net
Inhibition of Other Enzymes
Beyond being a substrate in its degradation pathway, this compound has been shown to act as an inhibitor of other enzymes:
L-Amino Acid Oxidase (LAAO): Aromatic carboxylates, including benzoic acid derivatives, are known to be competitive inhibitors of L-amino acid oxidase. worthington-biochem.com This enzyme is involved in the oxidative deamination of L-amino acids. nih.govnih.govmdpi.com While the inhibitory effect is documented, specific inhibition constants (Ki) for this compound are not consistently reported in the literature.
4-Hydroxybenzoate (B8730719):Polyphenyl Transferase: this compound has been identified as a potent inhibitor of rat brain and liver mitochondrial 4-hydroxybenzoate:polyphenyl transferase. nih.gov This enzyme is involved in the biosynthesis of polyphenyl compounds.
Cellular Processes
The primary cellular process influenced by this compound is its own biodegradation, which is a vital part of bioremediation in contaminated environments.
Bacterial Degradation Pathways
Microorganisms, particularly soil bacteria like Pseudomonas, Arthrobacter, and Acinetobacter species, have evolved specific pathways to degrade this compound. ijsr.netnih.govnih.govnih.gov A common pathway involves the following key steps:
Activation: this compound is activated to 4-chlorobenzoyl-CoA by 4-chlorobenzoate-CoA ligase. wikipedia.orgacs.org
Dehalogenation: 4-chlorobenzoyl-CoA is dehalogenated to 4-hydroxybenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase. ebi.ac.uknih.gov
Further Metabolism: 4-hydroxybenzoic acid can then be hydroxylated to protocatechuic acid. nih.gov
Ring Cleavage: The aromatic ring of intermediates like catechol or protocatechuic acid is cleaved by dioxygenases. researchgate.netnih.gov
Central Metabolism: The resulting linear molecules are then funneled into central metabolic pathways, such as the β-ketoadipate pathway , for complete mineralization. nih.gov
In some instances, the degradation of this compound can lead to the formation of catechol, which is then cleaved by catechol 1,2-dioxygenase, leading to intermediates that can enter the citric acid cycle. ijsr.net
Interactive Data Table: Key Enzymes in this compound Degradation
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| 4-Chlorobenzoate-CoA Ligase | Activation of the aromatic acid | This compound, ATP, CoA | 4-Chlorobenzoyl-CoA, AMP, Diphosphate ebi.ac.ukwikipedia.orgwikiwand.com |
| 4-Chlorobenzoyl-CoA Dehalogenase | Removal of the chlorine atom | 4-Chlorobenzoyl-CoA | 4-Hydroxybenzoyl-CoA ebi.ac.ukacs.orgnih.gov |
| Catechol 1,2-Dioxygenase | Aromatic ring cleavage | Catechol | cis,cis-Muconic acid researchgate.netijsr.net |
Advanced Analytical and Spectroscopic Characterization in Research
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the analysis of 4-Chlorobenzoic acid and its degradation products, particularly in environmental and biological samples. This technique is favored for its sensitivity and selectivity in identifying non-volatile and thermally labile compounds in complex mixtures.
A common application of LC-MS is monitoring the degradation of this compound in advanced oxidation processes (AOPs) used for water treatment. nih.gov For instance, a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive analysis of para-Chlorobenzoic acid (p-CBA) in water. nih.gov In studies of drug degradation, where this compound can be a breakdown product of pharmaceuticals like indomethacin, LC-MS methods are developed to identify and quantify it alongside other impurities. researchgate.netsigmaaldrich.com
The typical LC-MS method for this compound involves reversed-phase chromatography. sielc.com A mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous solution, such as water with formic acid, which is compatible with mass spectrometry. sielc.commassbank.eu In negative ion mode ESI-MS (Electrospray Ionization-Mass Spectrometry), this compound is detected as the deprotonated molecule [M-H]⁻. massbank.eu Tandem MS (MS/MS) experiments can then be performed to fragment this precursor ion, yielding characteristic product ions that confirm the compound's identity. For example, in one study, the precursor ion for this compound was m/z 154.9905, corresponding to [M-H]⁻. massbank.eu
During the degradation of this compound, various intermediate products can be formed. For example, under certain degradation conditions, dehalogenation can occur, leading to the formation of 4-hydroxybenzoic acid. sigmaaldrich.comchemicalbook.comnih.gov LC-MS is instrumental in tracking the disappearance of the parent compound and the appearance and subsequent disappearance of such intermediates.
Table 1: LC-MS Parameters for this compound Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |
| Mobile Phase | A: Water with 0.1% Formic acid; B: Acetonitrile with 0.1% Formic acid | massbank.eu |
| Ionization Mode | Electrospray Ionization (ESI), Negative | massbank.eu |
| Precursor Ion | m/z 154.9905 [M-H]⁻ | massbank.eu |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
The spectra of this compound are characterized by vibrations associated with the carboxylic acid group and the substituted benzene (B151609) ring. nih.govresearchgate.net The O-H stretching vibration of the carboxylic acid dimer typically appears as a very broad band in the FT-IR spectrum. The C=O stretching of the carbonyl group is a strong and characteristic band. researchgate.net Aromatic C-H stretching vibrations are observed at higher wavenumbers, while C-C stretching vibrations within the benzene ring appear in the fingerprint region. jconsortium.com The C-Cl stretching vibration is also a key diagnostic peak.
Studies combining experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), have allowed for precise assignment of the observed vibrational bands. nih.govresearchgate.net These analyses confirm that the experimental and calculated frequencies are in good agreement. nih.govnih.gov
Table 2: Selected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique | Source |
|---|---|---|---|
| ~3100-3000 | Aromatic C-H stretching | FT-IR | jconsortium.com |
| ~1600 | Aromatic C=C stretching | Raman | researchgate.net |
| 1597 | Aromatic C=C stretching | Raman | researchgate.net |
| 1100 | Ring breathing mode | Raman | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. chegg.com It typically shows two sets of doublets in the aromatic region, corresponding to the two pairs of chemically non-equivalent protons on the benzene ring. chegg.comrsc.org The protons ortho to the electron-withdrawing carboxyl group are deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the chlorine atom. chegg.com The acidic proton of the carboxyl group appears as a broad singlet at a very downfield chemical shift, often above 13 ppm in DMSO-d₆. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the carboxyl carbon, the carbon atom bonded to the chlorine (ipso-carbon), the carbon atom bonded to the carboxyl group (ipso-carbon), and the two distinct aromatic C-H carbons. rsc.orgbmrb.io The carboxyl carbon is typically the most downfield signal. rsc.org
Table 3: NMR Chemical Shifts (δ) for this compound
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|---|
| ¹H | DMSO-d₆ | ~13.20 | s (broad) | rsc.org |
| ¹H | DMSO-d₆ | 8.42 - 7.79 | m | rsc.org |
| ¹H | DMSO-d₆ | 7.77 - 7.35 | m | rsc.org |
| ¹³C | DMSO-d₆ | 171.7 | - | rsc.org |
| ¹³C | DMSO-d₆ | 143.0 | - | rsc.org |
| ¹³C | DMSO-d₆ | 136.3 | - | rsc.org |
| ¹³C | DMSO-d₆ | 134.9 | - | rsc.org |
Note: 'm' denotes a multiplet, and 's' denotes a singlet. Chemical shifts can vary slightly depending on the solvent and experimental conditions.
UV-Visible Spectroscopy for Electronic Absorption and Optical Properties
UV-Visible spectroscopy is used to investigate the electronic transitions within the this compound molecule. The UV spectrum is characterized by absorption bands that arise from π→π* transitions within the benzene ring and the carboxyl group.
In an alcohol solvent, this compound exhibits a maximum absorption (λ_max) at approximately 234 nm. nih.gov The presence of the chlorine atom and the carboxyl group, both substituents on the benzene ring, influences the position and intensity of these absorption bands compared to unsubstituted benzoic acid. The spectrum reveals information about the electronic structure and can be used for quantitative analysis based on the Beer-Lambert law. Studies on the degradation of this compound often use UV-Vis spectroscopy to monitor the decrease in its concentration over time by observing the change in absorbance at its λ_max. researchgate.net
Table 4: UV-Visible Absorption Data for this compound
| Solvent | Maximum Absorption (λ_max) | Molar Absorptivity (log ε) | Source |
|---|---|---|---|
| Alcohol | 234 nm | 4.18 | nih.gov |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, XRD analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystallographic studies show that this compound crystallizes in the triclinic crystal system. nih.gov In the solid state, the molecules typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. This dimerization is a common feature for carboxylic acids. The Cambridge Structural Database (CSDC) contains multiple entries for the crystal structure of this compound, providing comprehensive geometric data. nih.gov
Table 5: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Molecular Formula | C₇H₅ClO₂ | nih.govwikipedia.org |
| Key Feature | Forms hydrogen-bonded dimers in the solid state | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is typically required. researchgate.net This process converts the polar carboxylic acid group into a less polar and more volatile ester, commonly a methyl ester, using a derivatizing agent like diazomethane. researchgate.netnih.gov
GC-MS has been extensively used to study the metabolites of chlorobenzoic acids in environmental samples, such as historically contaminated soils. researchgate.net In these studies, GC-MS can simultaneously determine various isomers of mono-, di-, and trichlorobenzoic acids after derivatization. researchgate.net The mass spectrometer provides definitive identification of the compounds based on their unique mass spectra and fragmentation patterns. The electron ionization (EI) mass spectrum of the derivatized this compound shows a characteristic molecular ion peak and several fragment ions that are used for its identification. nist.gov
In metabolic studies, GC-MS is also used to identify biotransformation products. For example, in the bacterial degradation of this compound, GC-MS analysis of culture extracts can identify intermediates of the degradation pathway. researchgate.net
Computational and Theoretical Studies of 4 Chlorobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Molecular Properties
Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular structure and properties. For 4-chlorobenzoic acid, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are extensively used. nih.gov
DFT, particularly with hybrid functionals like B3LYP, has been employed to optimize the molecular geometry of this compound. mdpi.com These calculations determine the most stable arrangement of atoms in the molecule by finding the minimum energy state on the potential energy surface. The optimized geometry, including bond lengths and angles, can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. mdpi.com Studies on related substituted benzoic acids have shown that such calculations can accurately reproduce structural parameters. rsc.org For instance, in its solid state, this compound is known to form hydrogen-bonded dimers, a feature that can also be modeled and studied computationally. mdpi.com
Ab initio methods, such as Hartree-Fock, provide a foundational, though less computationally intensive, approach to these studies. When paired with appropriate basis sets, like 6-311+G(d,p), both DFT and HF methods can calculate a range of molecular properties. nih.gov These calculations have been successfully used to investigate the structures of this compound and its derivatives, providing a theoretical basis for understanding their chemical behavior. mdpi.com
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Method/Basis Set | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| C=O Bond Length | DFT/B3LYP | (Data varies by study) | (Data varies by study) | mdpi.com |
| C-Cl Bond Length | DFT/B3LYP | (Data varies by study) | (Data varies by study) | mdpi.com |
Note: Specific numerical values for bond lengths and angles are highly dependent on the specific computational model (functional, basis set) and the phase (gas vs. solid-state dimer) being studied. The table illustrates the type of data generated.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.
For molecules like this compound, the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar aromatic acids have shown that DFT calculations can effectively determine these orbital energies. nih.govsigmaaldrich.com The analysis of HOMO and LUMO energies reveals that charge transfer can occur within the molecule, which is fundamental to its electronic behavior and reactivity. wikipedia.org Electronic transitions, such as those observed in UV-Visible spectroscopy, are primarily associated with the excitation of electrons from occupied orbitals like the HOMO to unoccupied orbitals like the LUMO.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.
For this compound and its derivatives, MEP maps have been generated using data from DFT calculations. sigmaaldrich.comresearchgate.net These maps typically show the most negative potential (red) around the oxygen atoms of the carboxylic group, identifying them as the primary sites for electrophilic interaction and hydrogen bonding. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group appears as a region of positive potential (blue), confirming its role as a hydrogen bond donor. nih.gov This visual representation of charge distribution helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of a localized "natural Lewis structure". wikipedia.org It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). nih.gov
Computational Modeling of Reaction Mechanisms (e.g., SNAr, Dehalogenation)
Computational modeling is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. For this compound and its derivatives, theoretical studies have provided significant insights into nucleophilic aromatic substitution (SNAr) and dehalogenation reactions.
The dehalogenation of 4-chlorobenzoyl CoA, a derivative of this compound, has been studied using quantum mechanical methods. These studies model the reaction pathway, often identifying a two-well potential energy surface corresponding to reactant and product complexes. A key intermediate in the SNAr mechanism is the Meisenheimer complex, a resonance-stabilized carbanion. Computational studies, including combined quantum mechanics/molecular mechanics (QM/MM) methods, have been used to investigate the stability of this intermediate in enzyme-catalyzed dehalogenation reactions. Such models indicate that while a Meisenheimer intermediate may not be a stable minimum on the potential energy surface in the gas phase, it can be stabilized within an enzyme's active site.
These computational approaches allow researchers to map the entire reaction coordinate, calculate activation energy barriers, and understand the role of catalysts or solvent effects, providing a detailed, step-by-step view of the chemical transformation.
Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)
A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations of infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts for this compound serve as a powerful tool for interpreting and validating experimental spectra.
By performing frequency calculations on the optimized geometry of this compound using methods like DFT (B3LYP) and HF with basis sets such as 6-311+G(d,p), a theoretical vibrational spectrum can be generated. nih.govmdpi.com The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. The resulting predicted spectra can be compared with experimental FT-IR and FT-Raman spectra, and studies show a good agreement between the calculated and observed frequencies. nih.govmdpi.com This correlation aids in the definitive assignment of vibrational modes to specific absorption bands.
Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated and compared with experimental data. This predictive capability is invaluable for structural elucidation and for confirming the identity and purity of a synthesized compound.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectrum | Parameter | Experimental Value (DMSO-d6) | Calculated Value | Reference |
|---|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm), H atoms adjacent to -COOH | ~7.97 | (Varies by model) | rsc.org |
| ¹H NMR | Chemical Shift (ppm), H atoms adjacent to -Cl | ~7.58 | (Varies by model) | rsc.org |
| ¹³C NMR | Chemical Shift (ppm), C-COOH | ~177.5 | (Varies by model) | |
| ¹³C NMR | Chemical Shift (ppm), C-Cl | ~139.3 | (Varies by model) |
Note: Experimental values can vary based on solvent and conditions. Calculated values depend on the level of theory and basis set used.
Structure Activity and Structure Property Relationship Studies of 4 Chlorobenzoic Acid Derivatives
Elucidation of the Impact of Chlorine Substituent Position on Reactivity and Biological Activity
The position of the chlorine substituent on the benzoic acid ring significantly influences the compound's reactivity and biological activity. This is due to the electronic and steric effects exerted by the chlorine atom, which can alter the molecule's interaction with biological targets and its susceptibility to metabolic processes.
The chlorine atom is an electron-withdrawing group, which can increase the acidity of the carboxylic acid group. This effect is most pronounced when the chlorine is in the ortho or para position relative to the carboxyl group. The increased acidity can, in turn, affect the compound's absorption, distribution, and excretion in biological systems.
Furthermore, the position of the chlorine atom can influence the molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and interact with target proteins. researchgate.net An increase in lipophilicity can lead to enhanced absorption and distribution, potentially increasing the compound's biological activity. researchgate.net For instance, the introduction of a chlorine atom can enhance the interaction with proteins at the target binding site and prevent metabolic hydroxylation, which might otherwise weaken the compound's activity. researchgate.net
Studies on chlorobenzoic acid isomers have demonstrated that the position of the chlorine atom can dramatically alter their biological effects. For example, in the context of bacterial metabolism, the susceptibility of chlorinated compounds to degradation is governed more by the position of the halogen than the number of halogen atoms. asm.org Research on the co-metabolism of halogenated aromatic compounds has shown that a chlorine atom at a position ortho to the site of a catabolic reaction can block the reaction, whereas a meta-substituent does not. asm.org
The following table summarizes the properties of the three monochlorobenzoic acid isomers, highlighting the influence of the chlorine position.
| Property | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| CAS Number | 118-91-2 | 535-80-8 | 74-11-3 guidechem.com |
| Molecular Formula | C₇H₅ClO₂ youtube.com | C H₅ClO₂ | C₇H₅ClO₂ nih.gov |
| Melting Point (°C) | 142 | 158 | 238-241 sigmaaldrich.com |
| Acidity (pKa) | 2.92 | 3.82 | 3.98 |
| Biological Activity Profile | Varies depending on target | Varies depending on target | Known to have antifungal activity guidechem.com |
Rational Design and Synthesis of 4-CBA Derivatives with Enhanced or Targeted Functions
The understanding of how the chlorine substituent's position affects activity has paved the way for the rational design and synthesis of this compound (4-CBA) derivatives with improved or specific functions. eurochlor.org By strategically modifying the 4-CBA scaffold, researchers can develop new compounds with enhanced biological activity, selectivity, or metabolic stability. eurochlor.org
One approach involves the synthesis of ester or amide derivatives of 4-CBA. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, thereby influencing its pharmacokinetic profile. For example, the synthesis of 2-chlorobenzoic acid derivatives has been explored to develop new antimicrobial agents. nih.gov
Another strategy focuses on introducing additional functional groups to the 4-CBA molecule to create novel interactions with biological targets. This can lead to compounds with higher potency or a different spectrum of activity. The rational design of enzyme inhibitors is a prime example of this approach. For instance, the 4-chlorobenzoate (B1228818):coenzyme A ligase (CBL) from Alcaligenes sp. strain ALP83 has been a target for rational design to expand its substrate range for the bioremediation of pollutants like polychlorinated biphenyls (PCBs). nih.gov By mutating amino acids in the active site, researchers were able to enhance the enzyme's catalytic efficiency for substrates like 3,4-dichlorobenzoate. nih.gov
The synthesis of these derivatives often involves standard organic chemistry reactions. For instance, p-chlorobenzoic acid can be prepared through the oxidation of p-chlorotoluene. semanticscholar.orggoogle.com The synthesis of 2-chlorobenzoic acid from anthranilic acid via the Sandmeyer reaction has also been demonstrated. youtube.com
The following table provides examples of rationally designed 4-CBA derivatives and their intended functions.
| Derivative Type | Synthetic Strategy | Intended Function |
| Esters | Esterification of the carboxylic acid group | Improved solubility and cell permeability |
| Amides | Amidation of the carboxylic acid group | Enhanced binding to target proteins |
| Heterocyclic Derivatives | Annulation of a heterocyclic ring to the benzene (B151609) ring | Novel biological activities, such as anticancer or antiviral |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in the rational design of new 4-CBA derivatives by allowing for the prediction of a compound's activity or properties before its synthesis, thus saving time and resources. nih.gov
In a QSAR/QSPR study, a set of known molecules (the training set) is used to develop a mathematical equation that relates one or more molecular descriptors to the observed activity or property. These descriptors can be based on various aspects of the molecular structure, such as topology, electronic properties, or 3D shape.
For chlorobenzoic acid derivatives, QSAR studies have been employed to understand the structural requirements for their antimicrobial activity. nih.gov For example, a study on 2-chlorobenzoic acid derivatives found that their antibacterial and antifungal activities were governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov
The development of 3D-QSAR and 4D-QSAR models has further enhanced the predictive power of these approaches. acs.orgmdpi.com 4D-QSAR, for instance, incorporates the conformational flexibility of the molecules and their alignment, providing a more dynamic and realistic representation of the ligand-receptor interactions. mdpi.com
The general workflow of a QSAR/QSPR study is as follows:
Data Set Selection: A group of compounds with known activities or properties is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the activity/property.
Model Validation: The predictive ability of the model is assessed using an external set of compounds (the test set) or cross-validation techniques.
Prediction: The validated model is used to predict the activity or properties of new, unsynthesized compounds.
The following table lists some common molecular descriptors used in QSAR/QSPR studies of 4-CBA derivatives.
| Descriptor Type | Examples | Information Encoded |
| Topological | Molecular Connectivity Indices, Wiener Index | Molecular branching and size |
| Electronic | Dipole Moment, Partial Atomic Charges | Distribution of electrons in the molecule |
| Steric | Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
Emerging Research Directions and Future Perspectives on 4 Chlorobenzoic Acid
Development of Novel Bioremediation and Phytoremediation Strategies for Halogenated Pollutants
The environmental persistence of halogenated organic compounds, including 4-Chlorobenzoic acid (4-CBA), has spurred significant research into innovative and sustainable cleanup technologies. 4-CBA is a known intermediate product from the microbial breakdown of polychlorinated biphenyls (PCBs) and various pesticides. nih.gov Bioremediation and phytoremediation are at the forefront of these efforts, offering cost-effective and environmentally sound alternatives to traditional remediation methods. nih.govnih.gov
Phytoremediation, the use of plants to clean up contaminated environments, is another promising strategy. nih.govresearchgate.net This approach encompasses several mechanisms, including phytoextraction (uptake and concentration of pollutants in plant tissues), phytotransformation (enzymatic transformation of pollutants), and rhizoremediation (degradation of pollutants by microbes in the root zone). researchgate.net Studies have investigated the potential of various plant species for the remediation of 4-CBA. For example, willow trees (Salix viminalis) have been shown to remove 4-CBA from hydroponic solutions. nih.gov At a concentration of 5 mg/L, willows removed 70% to 90% of the 4-CBA. nih.gov The removal is attributed to both passive uptake with water and active metabolic processes within the plant. nih.gov However, at higher concentrations (50 mg/L), 4-CBA proved to be toxic to the willow trees. nih.gov The interaction between plants and their associated microorganisms is crucial for effective phytoremediation, as these microbes can enhance the degradation of pollutants. frontiersin.org
Table 1: Organisms Involved in the Bioremediation of this compound
| Organism | Degradation Product/Mechanism | Reference |
|---|---|---|
| Acinetobacter sp. strain ST-1 | 4-hydroxybenzoic acid | sigmaaldrich.com |
| Aeromonas hydrophila | Uses as carbon and energy source | jbarbiomed.com |
| Lysinibacillus macrolides DSM54T | Biodegradation | researchgate.net |
| Cupriavidus sp. strain SK-3 | Protocatechuate pathway | researchgate.net |
| Willow Trees (Salix viminalis) | Phytoextraction and phytotransformation | nih.gov |
Sustainable Synthesis and Green Chemical Engineering of 4-CBA and its Derivatives
The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives, aiming to develop more sustainable and environmentally friendly processes. chemicalindustryjournal.co.uk Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. chemicalindustryjournal.co.uk This includes designing chemical processes that are less hazardous, require fewer resources, and generate minimal waste. chemicalindustryjournal.co.uk
One area of focus is the development of cleaner production methods for materials where 4-CBA is an impurity, such as in the production of Purified Terephthalic Acid (PTA). rsc.org The industrial synthesis of PTA involves the oxidation of p-xylene, which can produce 4-carboxybenzaldehyde (4-CBA) as a by-product. rsc.org Research is being conducted to find milder oxidation reaction conditions and more selective catalysts to minimize the formation of such impurities. researchgate.net This includes the use of heterogeneous catalysts and alternative promoters. researchgate.net
The synthesis of 4-CBA derivatives is also being re-evaluated through the lens of green chemistry. Traditional methods often involve multiple steps and the use of hazardous reagents. For example, the Cannizzaro reaction, which can be used to produce p-chlorobenzoic acid from p-chlorobenzaldehyde, involves the use of a strong base like potassium hydroxide. rsc.org Researchers are exploring alternative synthetic routes that are more atom-economical and utilize safer solvents and catalysts. chemicalindustryjournal.co.ukjocpr.com For instance, a method for preparing 4,4'-biphenyl dicarboxylic acid from p-chlorobenzoic acid has been developed using metal samarium and a copper salt catalyst in an ionic liquid, which can be recovered and reused. google.com Microwave-assisted organic synthesis is another technique being explored to reduce reaction times and improve efficiency in the synthesis of 4-CBA derivatives like 9-acridones. jocpr.com
Integration of 4-CBA Research into Broader Environmental Contaminant Studies
Research on this compound is increasingly being integrated into broader studies of environmental contaminants to better understand the behavior, fate, and impact of these pollutants. smolecule.com 4-CBA often serves as a model compound for studying the degradation of more complex halogenated aromatic pollutants. jbarbiomed.com Its presence in the environment is frequently linked to the breakdown of larger molecules like PCBs and the insecticide DDT. jbarbiomed.comebi.ac.uk
Studies on the photocatalytic degradation of organic contaminants in water often use 4-CBA as a model pollutant. smolecule.comiwaponline.com For example, research has investigated the effectiveness of TiO2-assisted photocatalysis for the mineralization of 4-CBA in aqueous solutions. iwaponline.com Such studies provide valuable insights into the mechanisms and kinetics of degradation, which can be applied to a wider range of pollutants.
Furthermore, the study of 4-CBA is relevant to the broader field of cost-benefit analysis (CBA) in environmental management. numberanalytics.comtandfonline.com Understanding the environmental fate and toxicity of compounds like 4-CBA is crucial for assessing the environmental costs and benefits of various industrial processes and remediation strategies. numberanalytics.comconicet.gov.ar By integrating 4-CBA research into these larger frameworks, scientists and policymakers can make more informed decisions regarding environmental protection and sustainable development. numberanalytics.com
Interdisciplinary Approaches in Drug Discovery and Advanced Materials Science
This compound and its derivatives are versatile compounds with applications in both drug discovery and materials science, fields that are increasingly benefiting from interdisciplinary research. chemimpex.comontosight.ai
In drug discovery, 4-CBA serves as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.comontosight.ai Its derivatives have been explored for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.com For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides derived from 4-CBA have shown anti-tobacco mosaic virus activity. mdpi.com The integration of medicinal chemistry with computational modeling and artificial intelligence is accelerating the process of identifying and optimizing new drug candidates based on scaffolds like 4-CBA. helmholtz-munich.de This interdisciplinary approach allows for the rapid screening of large virtual libraries of compounds and the prediction of their therapeutic effectiveness. helmholtz-munich.deutoronto.ca
In materials science, 4-CBA is utilized as a ligand in the synthesis of advanced materials with unique properties. smolecule.comsigmaaldrich.com It is used to prepare luminescent lanthanide complexes, which have potential applications in bio-labeling and fiber communication technologies. smolecule.comsigmaaldrich.com Additionally, 4-CBA is used to create organotin(IV) chlorobenzoates that exhibit anticorrosion properties. sigmaaldrich.com The development of new materials often involves collaboration between chemists, materials scientists, and engineers to design and synthesize materials with specific functionalities. The study of supramolecular assemblies involving 4-CBA and its derivatives highlights the importance of understanding intermolecular interactions, such as hydrogen bonding, in controlling the structure and properties of solid-state materials. mdpi.comresearchgate.net
Q & A
Q. How does the solubility of 4-chlorobenzoic acid vary across organic solvents, and what predictive models are used to characterize this behavior?
Experimental studies demonstrate that this compound exhibits variable solubility in alcohols, ethers, and alkanoates. For example, solubility in alcohols decreases with increasing chain length due to reduced polarity. The Abraham model, parameterized using 49 log₁₀(SR or P) and log₁₀(GSR or K) equations, provides predictive insights. Key solute descriptors include S = 1.020 (polarizability), A = 0.630 (hydrogen-bond acidity), and B = 0.270 (hydrogen-bond basicity). These parameters enable accurate predictions of partition coefficients and solubility ratios in diverse solvents .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard. The USP 29 protocol specifies using a column with ≥500 theoretical plates and a mobile phase combining Solution A (30% organic solvent) and Solution B. Detection limits are as low as 0.0018 mg/mL, with validation criteria including a tailing factor ≤2.0 and relative standard deviation (RSD) ≤2.0% for precision. Potentiometric titration with 0.5 N NaOH is also validated for bulk assays, achieving ≥98% accuracy .
Q. What are the primary crystal structure features of this compound derivatives?
X-ray diffraction studies reveal that coordination complexes (e.g., cadmium-based structures) exhibit hydrogen-bonding networks between carboxylate O atoms and crystal water molecules. Key bond distances include Cd–O (2.309–2.756 Å) and O–H⋯O interactions (2.807 Å), which stabilize the lattice. These structural insights inform material design for catalysis or sensing applications .
Advanced Research Questions
Q. How do Pseudomonas species enzymatically degrade this compound, and what are the kinetic parameters of dehalogenase activity?
Pseudomonas putida and P. aeruginosa strains utilize an ortho-cleavage pathway mediated by catechol 1,2-dioxygenase. Dehalogenase activity peaks at 300 µg/mL substrate concentration, with *V_max values ranging from 0.76–0.85 Rm (relative mobility) in gel electrophoresis. Enzyme kinetics follow Michaelis-Menten behavior, showing substrate inhibition above 300 µg/mL due to reduced affinity. Chloride release assays confirm stoichiometric dechlorination (~1:1 molar ratio) during biodegradation .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in aqueous systems?
Plasma-based AOPs, such as dielectric barrier discharge reactors, achieve >90% degradation within 60 minutes via hydroxyl radical (•OH) generation. Synergy with TiO₂ photocatalysis enhances mineralization efficiency, reducing total organic carbon (TOC) by 70%. Key parameters include discharge power (≥100 W) and pH 3–5, optimizing radical yield and adsorption on catalyst surfaces .
Q. How do steric and electronic effects influence the acid strength of this compound compared to halogenated analogs?
The electron-withdrawing chlorine substituent increases acidity (pKa ~2.65) by stabilizing the deprotonated form via resonance and inductive effects. In contrast, 4-fluorobenzoic acid is weaker (pKa ~3.05) due to fluorine’s smaller size and reduced inductive effect. Solvent polarity further modulates dissociation, with Abraham descriptors (S, A, B) correlating with experimental pKa shifts in non-aqueous media .
Q. What synthetic routes employ this compound as a precursor for pharmacologically active compounds?
A key application is the synthesis of Bumetanide (a diuretic):
- Step 1 : Sulfonylchlorination of this compound with ClSO₃H yields 4-chloro-3-chlorosulfonylbenzoic acid.
- Step 2 : Nitration introduces a nitro group at the 5-position.
- Step 3 : Ammonolysis and phenoxy substitution generate the final scaffold. This route highlights regioselective functionalization strategies for bioactive molecule design .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility data for this compound: How can researchers reconcile these differences?
Variations arise from measurement techniques (e.g., gravimetric vs. spectroscopic) and solvent purity. The IUPAC-NIST evaluation recommends using Abraham model-adjusted values, which standardize data by accounting for solvent descriptors (e.g., polarity, hydrogen-bonding capacity). For methanol, consensus log₁₀ solubility is −1.42 ± 0.03 .
Q. Conflicting reports on microbial degradation pathways: Are dehalogenation steps rate-limiting?
While some studies propose dehalogenation precedes aromatic ring cleavage, kinetic analyses of Pseudomonas spp. show concurrent chloride release and catechol formation, suggesting parallel pathways. Resolving this requires in situ metabolomic profiling (e.g., ¹³C-isotope tracing) to track intermediates .
Methodological Recommendations
- Experimental Design : For solubility studies, use thermostatted shake-flask methods with HPLC validation to minimize temperature fluctuations .
- Enzyme Assays : Measure dehalogenase activity via mercuric thiocyanate chloride detection (λ = 460 nm) and correlate with OD₅₄₀ growth curves .
- Structural Analysis : Employ single-crystal X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
